molecular formula C25H30ClN3O2 B2800877 1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 939332-54-4

1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No. B2800877
CAS RN: 939332-54-4
M. Wt: 439.98
InChI Key: KTEMSOOIKWCOFH-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, a benzimidazole group, and a tert-butyl group . The tert-butyl group is a common substituent in organic chemistry and is known for its bulky nature .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzimidazole and pyrrolidin-2-one rings would contribute to the rigidity of the molecule, while the propyl linker would provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the benzimidazole ring could potentially increase the compound’s stability and resistance to oxidation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselectivity and Reaction Media in Synthesis : A study focusing on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles outlines the importance of reaction media and conditions in achieving high regioselectivity. This could imply that the synthesis of similar complex molecules, like the one , requires precise control over reaction conditions for desired outcomes (Martins et al., 2012).
  • Solid-State Photoisomerization : The study on cobalt complexes indicates that certain groups bonded to a metal atom can undergo isomerization upon light exposure. This suggests potential for photochemical applications in compounds with similar functional groups (Yamada & Ohashi, 1998).

Material Science

  • High Tg and Organosolubility in Polyimides : Research on polyimides with di-tert-butyl side groups reveals these materials possess low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This highlights the potential of incorporating the tert-butyl group for developing materials with desirable thermal and electrical properties (Chern et al., 2009).

Catalysis

  • Catalytic Activity in Carbon-Carbon Bond-Forming Reactions : The development and characterization of benzimidazolium salts and their palladium complexes for use in Suzuki–Miyaura cross-coupling reactions underscore the importance of benzimidazole derivatives in catalysis. This suggests that compounds with benzimidazole structures could be explored for catalytic applications (Akkoç et al., 2016).

Biological Applications

  • Inhibitory Studies Against Cancer : Organotin(IV) complexes with heterocyclic thioamides, showing cytotoxic activity against breast cancer cell lines, indicate the potential of incorporating tert-butyl groups in compounds designed for therapeutic purposes (Shpakovsky et al., 2012).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in medicinal chemistry, given the presence of the biologically active benzimidazole ring .

properties

IUPAC Name

1-tert-butyl-4-[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN3O2/c1-17-14-19(10-11-20(17)26)31-13-7-12-28-22-9-6-5-8-21(22)27-24(28)18-15-23(30)29(16-18)25(2,3)4/h5-6,8-11,14,18H,7,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEMSOOIKWCOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

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